molecular formula C12H13BrO3 B7951448 Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate

Cat. No.: B7951448
M. Wt: 285.13 g/mol
InChI Key: SQRBZNPSXBLVEQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate is a high-value β-ketoester derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, which features a brominated aromatic ring and a reactive 1,3-dicarbonyl system, makes it a key intermediate for constructing complex molecules. Researchers primarily utilize this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where the bromo substituent acts as an excellent leaving group . This allows for the introduction of the phenyl moiety into more complex molecular architectures, facilitating the exploration of structure-activity relationships in drug discovery projects. The compound's reactive methylene group is also amenable to alkylation and condensation reactions, enabling the synthesis of various heterocyclic compounds and functionalized intermediates. As a synthetic precursor, it is instrumental in developing potential pharmaceutical candidates, including enzyme inhibitors and receptor agonists/antagonists. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can contact us for current pricing, availability, and custom synthesis inquiries.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRBZNPSXBLVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Magnesium Chloride-Mediated Condensation

A study demonstrated the use of magnesium chloride (MgCl₂) as a Lewis acid catalyst to facilitate the condensation between ethyl malonate and 4-bromobenzoyl chloride. The reaction proceeds via the following steps:

  • Formation of the active ester : 4-Bromobenzoyl chloride reacts with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to form an imidazolide intermediate.

  • Nucleophilic attack : Potassium ethyl malonate, activated by MgCl₂ and triethylamine, attacks the imidazolide to form the β-keto ester.

  • Work-up : The crude product is purified via column chromatography (hexane/ethyl acetate), yielding 55–60% of the target compound.

Key conditions :

  • Solvent: THF or acetonitrile.

  • Temperature: 0–25°C for initial steps; reflux for final condensation.

  • Catalysts: MgCl₂ enhances electrophilicity of the acyl chloride.

Continuous Flow Reactor Optimization

Industrial-scale synthesis often employs continuous flow reactors to improve yield and reduce reaction time. A patent described the use of automated systems with cesium carbonate as a base, achieving 75–85% yield under ambient pressure. This method minimizes side reactions such as decarboxylation, which are common in batch processes.

Knoevenagel Condensation Approaches

Knoevenagel condensation is an alternative route, particularly effective for introducing the methyl group at the α-position. This method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base.

Sodium Ethoxide-Catalyzed Reaction

In a representative procedure:

  • Base activation : Sodium ethoxide deprotonates ethyl acetoacetate, forming a nucleophilic enolate.

  • Aldol addition : The enolate attacks 4-bromobenzaldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Heating under reflux eliminates water, yielding the α,β-unsaturated ketone.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, producing the saturated β-keto ester.

Yield : 70–78% after purification via recrystallization (ethanol/water).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the Knoevenagel step. A study reported a 20-minute reaction at 100°C with piperidine as the organocatalyst, achieving 82% yield and >95% purity. This method reduces energy consumption by 40% compared to conventional heating.

Catalytic Deacetylation of β-Keto Acids

A patent disclosed a novel deacetylation method using calcium oxide (CaO) or barium hydroxide (Ba(OH)₂) to convert β-keto acids into their ethyl esters.

Calcium Oxide-Mediated Procedure

  • Esterification : 3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid is refluxed with ethanol and CaO.

  • Neutralization : The mixture is treated with dilute sulfuric acid to precipitate calcium sulfate.

  • Distillation : The crude ester is distilled under reduced pressure (boiling point: 154.9°C).

Advantages :

  • Eliminates the need for toxic acyl chlorides.

  • Yields 88–90% with 99% purity.

Comparative Analysis of Methods

Method Catalyst/Base Yield (%) Purity (%) Scale
Claisen CondensationMgCl₂55–6097Lab (1–100 g)
KnoevenagelNaOEt/Piperidine70–8295–99Pilot (1–10 kg)
Catalytic DeacetylationCaO88–9099Industrial (>100 kg)

Key findings :

  • Claisen condensation is preferred for small-scale syntheses requiring precise control.

  • Knoevenagel methods offer higher yields but require additional reduction steps.

  • Catalytic deacetylation is optimal for industrial production due to scalability and minimal waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various bioactive compounds.

Case Study: Antitumor Activity

Recent studies have highlighted the compound's role in synthesizing thiazolopyrimidines, which exhibit significant antitumor activity. The synthesis involves a three-component Biginelli condensation reaction that yields compounds with high inhibitory effects against tumor cell lines. For instance, one study reported a yield of 90% for a derivative synthesized using this compound as a precursor .

Compound Yield (%) Activity
Thiazolopyrimidine90High antitumor activity
Other derivativesVariesVaries by structure

Agricultural Applications

The compound has also been explored for its utility in agricultural science, particularly as a plant growth regulator.

Case Study: Plant Growth Regulation

A patent describes the use of malonic acid derivatives, including those derived from this compound, to enhance crop yield and regulate plant growth. The compound was noted to work synergistically with agents like ethephon to promote growth responses in various crops .

Application Effect
Crop yield enhancementSignificant increase reported
Growth regulationSynergistic effects with ethephon

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important building block for various chemical reactions.

Case Study: Synthesis of Complex Molecules

The compound is utilized in multi-step synthesis processes where it acts as a key intermediate. Studies have demonstrated its effectiveness in reactions such as alkylation and condensation, leading to complex organic molecules with diverse functionalities .

Reaction Type Outcome
AlkylationFormation of new carbon-carbon bonds
CondensationSynthesis of complex heterocycles

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Substituent Variations in the Ester Group

  • Methyl vs. Ethyl Ester Derivatives: Replacement of the ethyl ester with a methyl group (methyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate) retains the core structure but alters lipophilicity and steric bulk. The methyl analog is synthesized in 41% yield as a colorless liquid, with NMR data confirming structural integrity . Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, which may affect reaction efficiency in specific synthetic pathways.

Halogen Substituent Position and Identity

  • 4-Bromophenyl vs. 2-Fluorophenyl: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate replaces bromine with fluorine at the ortho position of the phenyl ring.
  • 4-Bromobenzyl vs. 4-Bromophenyl: Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate introduces a bromobenzyl group and a cyclopropyl substituent. This modification increases steric complexity and may enhance metabolic stability in drug design. The compound is synthesized in 67% yield as a yellow oil using DIPEA and LiCl in THF .

Functional Group Additions

  • Nitro and Benzoyl Groups: Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate incorporates a nitro group and benzoyl moiety, enabling stereoselective applications. The nitro group enhances electrophilicity, facilitating Michael addition reactions, as demonstrated in organocatalytic syntheses .
  • Aminopyridine Derivatives: Compounds like ethyl 3-[(5-chloropyridine-2-yl)amino]-2-methyl-3-oxopropanoate replace the bromophenyl group with a chloropyridine ring. This substitution introduces hydrogen-bonding capabilities, altering biological target interactions (e.g., enzyme inhibition) .

Physical Properties

Compound Name Substituents Yield Physical State Key Characteristics
This compound 4-bromophenyl, methyl N/A N/A Reference compound
Methyl analog Methyl ester 41% Colorless liquid Reduced lipophilicity
Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate Bromobenzyl, cyclopropyl 67% Yellow oil Enhanced steric bulk
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluorophenyl N/A N/A Higher electronic withdrawal

Biological Activity

Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate (CAS Number: 52884-49-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃BrO₃
  • Molecular Weight : 285.13 g/mol
  • Structure : The compound features a bromophenyl group, an oxopropanoate moiety, and an ethyl ester, contributing to its reactivity and biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for further pharmacological development .
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell growth. It has shown efficacy in modulating pathways associated with apoptosis, particularly through interactions with Bcl-2 family proteins, which are crucial in regulating cell death .
  • Anti-inflammatory Effects : Some studies have suggested that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, particularly those linked to cancer progression. For instance, it has been shown to bind to Bcl-2 and Bcl-xL proteins with high affinity, leading to reduced tumor growth in vitro .
  • Receptor Modulation : Its structural features allow it to engage in hydrogen bonding and π-π interactions with biological macromolecules, potentially modulating receptor activity and influencing various signaling pathways .

Case Studies

  • Anticancer Activity : In a study assessing the effects of this compound on small cell lung cancer (SCLC) lines, the compound demonstrated significant cytotoxicity with IC₅₀ values in the nanomolar range. This suggests a robust potential for development as an anticancer agent .
  • Microbial Inhibition : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting potential applications in treating infections.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth in cancer cell lines
Anti-inflammatoryModulates pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate?

  • The compound is synthesized via C-alkylation of 2-bromo-1-(4-bromophenyl)ethanone with ethyl 3-oxobutanoate under basic conditions, followed by purification via silica gel chromatography . Alternatively, it can be derived from 1-(4-bromophenyl)propan-1-one through a ketone-based condensation reaction, yielding 41% after optimization . Key steps include refluxing in ethanol and monitoring reaction progress via TLC.

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • ¹H NMR : Peaks at δ 7.84 (m, 2H, aromatic), δ 4.34 (q, 1H, CH), δ 3.68 (m, 3H, OMe), and δ 1.49 (d, 3H, CH₃) confirm the ester and methyl substituents .
  • ¹³C NMR : Signals at δ 194.7 (ketone carbonyl), δ 171.0 (ester carbonyl), and δ 134.5–128.9 (aromatic carbons) validate the backbone .
  • IR : Absorptions at 1745 cm⁻¹ (ester C=O) and 1696 cm⁻¹ (ketone C=O) are diagnostic .

Q. What are the common reactivity patterns of this β-keto ester in organic synthesis?

  • The α-proton adjacent to the ketone is acidic (pKa ~10–12), enabling enolate formation for alkylation or Michael additions . The bromophenyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

  • Use SHELXTL or SHELXL for structure refinement. Validate geometry with ORTEP-3 to visualize thermal ellipsoids and detect disorder . Check for R-factor convergence (<5% discrepancy) and validate hydrogen bonding via Mercury software .

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

  • Case Study : A 41% yield in small-scale synthesis vs. 48% in a tert-butyl analog suggests steric/electronic effects. Optimize stoichiometry (e.g., excess ethyl 3-oxobutanoate) and use high-purity reagents. Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis) .

Q. How does the bromophenyl substituent influence metabolic stability in biological studies?

  • Computational predictions (e.g., SwissADME) indicate that the bromine atom reduces CYP450-mediated oxidation, enhancing metabolic stability. However, in vitro assays with liver microsomes are required to validate this hypothesis .

Q. What in silico tools predict the site of electrophilic/nucleophilic attack in derivatization reactions?

  • DFT calculations (Gaussian 09) using B3LYP/6-31G(d) identify the β-keto carbonyl as the most electrophilic site (Fukui f⁻ indices >0.25). For nucleophilic substitution, the bromine atom shows high leaving-group potential (NBO charges: -0.42) .

Methodological Guidance

  • Synthesis Optimization : Use anhydrous conditions (e.g., molecular sieves) to minimize ester hydrolysis .
  • Data Validation : Cross-reference NMR shifts with analogs (e.g., 4-fluorophenyl derivatives show δ 7.62–7.84 aromatic shifts) to confirm substituent effects .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
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Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate

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